2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-N,6-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-N,6-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonylbenzoyl group, and a thieno[2,3-c]pyridine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-N,6-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps. The process typically starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the sulfonylbenzoyl group and the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-N,6-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-N,6-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide stands out due to its unique combination of functional groups and molecular architecture. Similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure, which can lead to different chemical and biological properties .
Properties
IUPAC Name |
2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S2/c1-15-11-16(2)13-28(12-15)34(31,32)18-7-5-17(6-8-18)22(29)26-24-21(23(30)25-3)19-9-10-27(4)14-20(19)33-24/h5-8,15-16H,9-14H2,1-4H3,(H,25,30)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDTLQRZWHORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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